molecular formula C15H20BrN3O2S2 B4969188 [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

Cat. No.: B4969188
M. Wt: 418.4 g/mol
InChI Key: FLXBSYCDTWZZLL-UHFFFAOYSA-N
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Description

[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a carbamoylamino group, and a diethylcarbamodithioate moiety

Properties

IUPAC Name

[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXBSYCDTWZZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromoaniline with phosgene to form 4-bromophenyl isocyanate. This intermediate is then reacted with 3-aminopropanoic acid to yield the corresponding carbamoylamino derivative. Finally, the carbamoylamino derivative is treated with diethylcarbamodithioic acid under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the diethylcarbamodithioate moiety.

    Reduction: Reduction reactions may target the carbonyl group in the oxopropyl chain.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the reduced form of the carbonyl group, such as an alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to aromatic residues in the active site of enzymes, while the carbamoylamino and diethylcarbamodithioate moieties may participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

    [4-bromophenyl]carbamoylamino derivatives: These compounds share the bromophenyl and carbamoylamino groups but differ in other substituents.

    N,N-diethylcarbamodithioate derivatives: Compounds with the diethylcarbamodithioate moiety but different aromatic groups.

Uniqueness: The unique combination of the bromophenyl, carbamoylamino, and diethylcarbamodithioate groups in [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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